(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride (S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17941493
InChI: InChI=1S/C20H27NO3.ClH/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20;/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24);1H
SMILES:
Molecular Formula: C20H28ClNO3
Molecular Weight: 365.9 g/mol

(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride

CAS No.:

Cat. No.: VC17941493

Molecular Formula: C20H28ClNO3

Molecular Weight: 365.9 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride -

Specification

Molecular Formula C20H28ClNO3
Molecular Weight 365.9 g/mol
IUPAC Name 2-(1-adamantyl)-2-[(2-hydroxy-1-phenylethyl)amino]acetic acid;hydrochloride
Standard InChI InChI=1S/C20H27NO3.ClH/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20;/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24);1H
Standard InChI Key YXFJXPVSWHATJI-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4.Cl

Introduction

Molecular Structure and Stereochemical Features

The compound’s structure integrates an adamantyl group, a phenyl-substituted ethanolamine moiety, and an acetic acid backbone, all stabilized as a hydrochloride salt. The adamantane component (C10H15) confers rigidity and lipophilicity, while the (R)-2-hydroxy-1-phenylethyl group introduces chiral centers critical for biological interactions .

Stereochemical Configuration

The "(S)" and "(R)" designations specify the absolute configurations at the α-carbon of the acetic acid and the ethanolamine side chain, respectively. This stereochemical precision influences receptor binding affinity and metabolic stability. X-ray crystallography data (unpublished but referenced in synthesis patents) confirm the spatial arrangement, which aligns with the SMILES notation:
O=C(O)[C@H](C12CC3CC(C2)CC(C3)C1)N[C@H](C4=CC=CC=C4)CO.[H]Cl .

Computational Analysis

Molecular dynamics simulations predict a polar surface area (TPSA) of 69.56 Ų and a consensus LogP (octanol-water partition coefficient) of 1.74, indicating moderate lipophilicity . The molecule’s three hydrogen bond donors and four acceptors facilitate interactions with biological targets, while its molar refractivity (100.0) suggests significant polarizability .

Synthesis and Industrial Production

Synthetic Pathways

While detailed proprietary synthesis protocols remain undisclosed, retrosynthetic analysis suggests a multi-step process:

  • Adamantane Functionalization: Bromination at the 1-position of adamantane using HBr/AlBr3.

  • Nucleophilic Substitution: Reaction with glycine ethyl ester to form 2-(1-adamantyl)glycine.

  • Chiral Resolution: Enzymatic or chromatographic separation to isolate the (S)-enantiomer.

  • Amination: Condensation with (R)-2-hydroxy-1-phenylethylamine under Mitsunobu conditions.

  • Acid Hydrolysis and Salt Formation: Treatment with HCl to yield the hydrochloride salt .

Industrial Scalability

Accela ChemBio lists bulk pricing at "POA" (Price on Application), indicating customized synthesis services . Ambeed’s inventory data (2025) shows a 1–2 week lead time for 10g quantities, priced at $55.00, reflecting moderate availability for research-scale procurement .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueMethod
Molecular Weight365.89 g/molESI-MS
Melting PointNot reportedDSC
Solubility (Water)0.4 mg/mL (1.09 mM)ESOL Prediction
LogP (Octanol-Water)1.74XLOGP3 Consensus
TPSA69.56 ŲSILICOS-IT

The compound’s solubility in organic solvents (e.g., DMSO: >10 mg/mL) facilitates formulation for in vitro assays .

Pharmacological Profile

Absorption and Distribution

  • GI Absorption: High (predicted) .

  • BBB Permeability: Yes (LogBB > 0.3) .

  • P-glycoprotein Substrate: Yes, suggesting potential drug-drug interactions with P-gp inhibitors .

Metabolic Stability

Cytochrome P450 inhibition assays show no activity against CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4, indicating a low risk of pharmacokinetic interference .

Hazard StatementRisk Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary measures include using PPE (gloves, goggles) and working in a fume hood .

First Aid Measures

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

  • Eye Exposure: Rinse cautiously with water for 15 minutes .

Research Applications

Antibiotic Development

The adamantyl group’s hydrophobicity enhances membrane penetration, making derivatives candidates for Gram-positive antibacterial agents .

Neurological Targets

BBB permeability supports investigations into central nervous system (CNS) disorders, particularly neurodegenerative diseases .

Chemical Probes

Fluorescent tagging of the phenyl group enables use in receptor localization studies .

Recent Advances (2023–2025)

A 2024 Journal of Medicinal Chemistry study synthesized analogs with improved aqueous solubility (LogS = -2.78) by substituting the phenyl ring with pyridyl groups . Concurrently, molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2025) identified potential binding to the allosteric site of β2-adrenergic receptors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator